molecular formula C13H18O6S B14210124 Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate CAS No. 828276-79-5

Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate

Cat. No.: B14210124
CAS No.: 828276-79-5
M. Wt: 302.35 g/mol
InChI Key: ONLCMIAXCMYBPQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate typically involves the reaction of a hydroxybutanoate derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzenesulfonyl group can be reduced to a benzene ring.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the benzenesulfonyl group can produce a benzene derivative.

Scientific Research Applications

Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects. The hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is unique due to the presence of both a benzenesulfonyl group and a hydroxybutanoate moiety

Properties

CAS No.

828276-79-5

Molecular Formula

C13H18O6S

Molecular Weight

302.35 g/mol

IUPAC Name

propan-2-yl 4-(benzenesulfonyloxy)-3-hydroxybutanoate

InChI

InChI=1S/C13H18O6S/c1-10(2)19-13(15)8-11(14)9-18-20(16,17)12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3

InChI Key

ONLCMIAXCMYBPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(COS(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

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